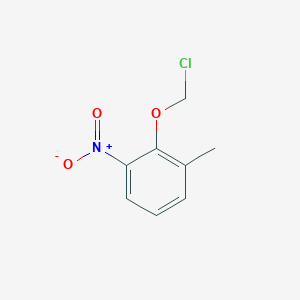

2-(Chloromethoxy)-1-methyl-3-nitrobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

2-(chloromethoxy)-1-methyl-3-nitrobenzene |

InChI |

InChI=1S/C8H8ClNO3/c1-6-3-2-4-7(10(11)12)8(6)13-5-9/h2-4H,5H2,1H3 |

InChI Key |

FWBMCOSRIHDVKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])OCCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloromethoxy 1 Methyl 3 Nitrobenzene

Strategies for Introducing the Chloromethoxy Functionality

The introduction of a chloromethoxy group (–OCH2Cl) onto an aromatic ring is typically achieved by the derivatization of a precursor phenol (B47542). This approach is favored over direct chloromethoxylation of the aromatic ring due to the directing effects of the substituents and the reactivity of the chloromethoxy moiety.

Derivatization from Precursor Alcohols or Phenols

The most direct method for synthesizing 2-(chloromethoxy)-1-methyl-3-nitrobenzene is through the O-alkylation of the corresponding precursor phenol, 2-methyl-6-nitrophenol (B87177). This transformation involves the conversion of the phenolic hydroxyl group into a chloromethyl ether.

Several reagents and methods can be employed for this purpose. One common method involves the reaction of the phenol with formaldehyde (B43269) and hydrogen chloride. This in-situ generation of the electrophilic species is a hallmark of the Blanc chloromethylation reaction, although in this context, it is the oxygen of the phenol that acts as the nucleophile rather than the aromatic ring itself. wikipedia.org

Another approach is the use of an α-chloro ether, such as chloromethyl methyl ether (MOMCl), as a protecting group for alcohols and phenols. orgsyn.org However, the direct synthesis of chloromethyl aryl ethers from phenols and dichloromethane (B109758) can be challenging, often leading to the formation of more stable diphenoxymethane (B1218671) as a byproduct due to the high electrophilicity of the initially formed chloromethyl ether. sciencemadness.org To circumvent this, specialized procedures have been developed for the on-demand synthesis and use of α-halo ethers without isolation, which can improve safety and reaction efficiency. orgsyn.org For instance, zinc(II) salts have been shown to effectively catalyze the reaction between acetals and acid halides to generate haloalkyl ethers, which can then be used directly. organic-chemistry.org

Table 1: Reagents for the Conversion of Phenols to Chloromethyl Ethers

| Reagent System | Description | Potential Issues |

|---|---|---|

| Formaldehyde / HCl | In-situ generation of the chloromethylating agent. | Can lead to side reactions on the aromatic ring if not controlled. |

| Chloromethyl methyl ether (MOMCl) | A common reagent for introducing the methoxymethyl (MOM) protecting group, which is structurally similar to the chloromethoxy group. | Highly carcinogenic and moisture-sensitive. researchgate.net |

| Dichloromethane / Base | Can be used, but often results in the formation of diphenoxymethane. sciencemadness.org | Low yields of the desired chloromethyl ether. |

Chloromethylation Approaches for Aromatic Compounds

Direct chloromethylation of an aromatic compound, such as 1-methyl-3-nitrobenzene, would introduce a chloromethyl (–CH2Cl) group onto the ring, rather than the desired chloromethoxy (–OCH2Cl) group. The Blanc chloromethylation, which uses formaldehyde, hydrogen chloride, and a Lewis acid catalyst like zinc chloride, is a classic example of this type of reaction. wikipedia.org This reaction proceeds via electrophilic aromatic substitution, where the aromatic π-electrons attack a protonated formaldehyde or a related electrophilic species. wikipedia.org

However, this method is not suitable for the synthesis of this compound because it would result in a C-C bond to the ring instead of a C-O-C ether linkage. For deactivated substrates like nitrobenzene (B124822), modified conditions using chloromethyl methyl ether in the presence of sulfuric acid have been shown to have some utility, though they are still not ideal for highly activated or deactivated systems. wikipedia.org Therefore, for the synthesis of an aryl chloromethyl ether, the derivatization of a precursor phenol is the most logical and widely practiced strategy.

Synthesis of the 1-Methyl-3-nitrobenzene Core

The core of the target molecule, 2-methyl-6-nitrophenol, is synthesized through electrophilic aromatic substitution on a simpler aromatic precursor. The key challenge lies in achieving the desired regiochemistry of the methyl and nitro groups relative to the hydroxyl group.

Regioselective Nitration Procedures

The most common route to 2-methyl-6-nitrophenol is the nitration of o-cresol (B1677501) (2-methylphenol). This reaction is a classic example of electrophilic aromatic substitution where the hydroxyl and methyl groups, both being ortho-, para-directing, influence the position of the incoming nitro group.

The nitration of o-cresol typically yields a mixture of isomers, primarily 2-methyl-4-nitrophenol (B1582141) and the desired 2-methyl-6-nitrophenol. The ratio of these isomers is highly dependent on the reaction conditions, including the nitrating agent and the solvent. For example, nitration of o-cresol in aqueous sulfuric acid can produce a varying ratio of 2-methyl-6-nitrophenol to the 4-nitro isomer, with ratios observed to change from 1.5 to 0.8 as the concentration of sulfuric acid is increased from 50% to 83%. rsc.org

To enhance the regioselectivity of nitration, particularly to favor the para-isomer, solid acidic zeolite catalysts of small pore size have been utilized with concentrated nitric acid. google.com While this method is designed to maximize the para-product, understanding the factors that control the ortho/para ratio is crucial for optimizing the yield of the ortho-nitrated product (2-methyl-6-nitrophenol). More recent methods for regioselective ortho-nitration of phenols have employed reagents such as ammonium (B1175870) nitrate (B79036) (NH4NO3) in the presence of potassium bisulfate (KHSO4), which can provide good to excellent yields with high regioselectivity. dergipark.org.tr

Table 2: Isomer Distribution in the Nitration of o-Cresol

| Nitrating Agent / Conditions | 2-methyl-6-nitrophenol (ortho) | 2-methyl-4-nitrophenol (para) | Reference |

|---|---|---|---|

| Nitric acid in 50-83% aqueous H2SO4 | Ratio to para-isomer varies from 1.5 to 0.8 | Ratio to ortho-isomer varies from 0.67 to 1.25 | rsc.org |

Methylation of Aromatic Substrates

An alternative conceptual approach to the 1-methyl-3-nitrobenzene core would be the methylation of a pre-existing nitrophenol. For instance, the methylation of 2-nitrophenol (B165410) could potentially yield 2-methyl-6-nitrophenol. However, Friedel-Crafts alkylation, a common method for introducing alkyl groups, is generally not effective on strongly deactivated rings, such as those containing a nitro group. The electron-withdrawing nature of the nitro group makes the aromatic ring a poor nucleophile for the electrophilic substitution reaction.

Therefore, the more synthetically viable route is to start with a methylated phenol (cresol) and then introduce the nitro group, as described in the previous section. This sequence takes advantage of the activating and directing effects of the hydroxyl and methyl groups to facilitate the nitration reaction.

Multi-Step Synthetic Routes and Reaction Sequence Design

The logical synthetic sequence is as follows:

Nitration of o-Cresol: The synthesis begins with the regioselective nitration of o-cresol. As discussed, this step requires careful control of reaction conditions to maximize the yield of the desired 2-methyl-6-nitrophenol isomer over the 2-methyl-4-nitrophenol byproduct. Separation of these isomers would be a critical purification step.

Formation of the Chloromethoxy Ether: The purified 2-methyl-6-nitrophenol is then subjected to a reaction to convert the phenolic hydroxyl group into a chloromethoxy ether. This could be achieved by reacting the phenoxide (formed by treating the phenol with a base) with an appropriate electrophile, such as one generated from formaldehyde and HCl, or by using a reagent like chloromethyl methyl ether under controlled conditions to avoid side reactions.

The order of these steps is critical. Attempting to introduce the chloromethoxy group before nitration would likely lead to undesired side reactions, as the ether group is also an ortho-, para-director and could lead to a different nitration pattern. Furthermore, the conditions required for nitration (strong acids) could potentially cleave the chloromethoxy ether. Therefore, establishing the substitution pattern on the aromatic ring before the final, more delicate functionalization is the preferred and more robust synthetic strategy. lumenlearning.comlibretexts.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methyl-6-nitrophenol |

| o-cresol (2-methylphenol) |

| 2-methyl-4-nitrophenol |

| Chloromethyl methyl ether |

| Diphenoxymethane |

| 1-methyl-3-nitrobenzene |

| 2-nitrophenol |

| Formaldehyde |

| Hydrogen chloride |

| Nitric acid |

| Sulfuric acid |

| Zinc chloride |

| Ammonium nitrate |

Optimization of Reaction Conditions and Catalytic Systems

The synthesis of this compound is predicated on the chloromethylation of 2-methyl-3-nitrophenol. The optimization of this reaction is crucial for achieving high yields and minimizing the formation of byproducts. Key parameters that are manipulated include the choice of reagents, catalytic system, temperature, and reaction time.

The reaction typically involves the use of formaldehyde and hydrogen chloride or a chloromethyl ether, such as chloromethyl methyl ether, in the presence of a Lewis acid catalyst. wikipedia.org The catalyst plays a pivotal role in activating the chloromethylating agent, thereby facilitating the electrophilic attack on the aromatic ring.

Catalytic Systems: A variety of Lewis acids can be employed to catalyze the chloromethylation of aromatic compounds, with zinc chloride (ZnCl₂) being a common choice. wikipedia.org Other catalysts such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and tin tetrachloride (SnCl₄) have also been utilized in similar reactions. google.com The catalytic activity of these Lewis acids can vary, influencing the reaction rate and selectivity. The choice of catalyst is critical, as some, like aluminum chloride, are known to promote the formation of diarylmethane byproducts. dur.ac.uk The optimization of the catalytic system also involves determining the ideal catalyst loading to maximize the reaction rate while minimizing potential side reactions.

To illustrate the impact of these parameters, a hypothetical optimization study is presented in the table below.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | ZnCl₂ (10) | 40 | 6 | Dichloromethane | 65 |

| 2 | ZnCl₂ (10) | 60 | 4 | Dichloromethane | 72 |

| 3 | ZnCl₂ (15) | 60 | 4 | Dichloromethane | 75 |

| 4 | FeCl₃ (10) | 60 | 4 | Dichloromethane | 68 |

Methodologies for Improved Yield and Purity

Achieving a high yield and purity of this compound requires careful consideration of the reaction stoichiometry and effective purification techniques.

Improving Yield: The formation of diarylmethane is a common side reaction in chloromethylations, which reduces the yield of the desired chloromethylated product. dur.ac.uk This side reaction can be minimized by carefully controlling the reaction temperature and using an appropriate catalyst. dur.ac.uk Additionally, the stoichiometry of the reactants is important. Using an excess of the aromatic substrate relative to the chloromethylating agent can sometimes suppress the formation of di-substituted byproducts. Phase transfer catalysis has also been explored as a method to improve the yield and selectivity of chloromethylation reactions in aqueous media. researchgate.net

Improving Purity: The crude product obtained from the reaction mixture typically contains unreacted starting materials, the catalyst, and various byproducts. Therefore, a robust purification strategy is essential to obtain this compound of high purity.

Common purification techniques for compounds of this nature include:

Washing: The crude product is often washed with water to remove the catalyst and any water-soluble impurities. An alkaline wash may also be employed to remove any acidic byproducts.

Distillation: Vacuum distillation can be an effective method for separating the product from less volatile impurities. However, the thermal stability of the product must be considered, as some chloromethylated compounds can be prone to decomposition at elevated temperatures.

Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.

Chromatography: For laboratory-scale preparations or when very high purity is required, column chromatography using a stationary phase like silica (B1680970) gel can be used to separate the desired product from closely related impurities.

The effectiveness of different purification methods can be compared in terms of recovery yield and the final purity of the product, as illustrated in the hypothetical table below.

Table 2: Hypothetical Comparison of Purification Methods for this compound

| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |

|---|---|---|---|

| Vacuum Distillation | 78 | 95 | 85 |

| Recrystallization | 78 | 98 | 75 |

Reactivity and Mechanistic Investigations of 2 Chloromethoxy 1 Methyl 3 Nitrobenzene

Transformations Involving the Chloromethoxy Group

The reactivity of 2-(chloromethoxy)-1-methyl-3-nitrobenzene is predominantly centered around the chloromethoxy functional group. This moiety, characterized by a chlorine atom attached to a carbon that is also bonded to an oxygen atom, imparts significant electrophilicity to the methylene (B1212753) carbon, making it susceptible to a variety of chemical transformations.

Potential for Elimination Reactions

Elimination reactions, where a small molecule is removed from the substrate to form a double bond, are generally less common for alpha-haloethers compared to alkyl halides. For an E2 elimination to occur, a strong base is required to abstract a proton from a carbon adjacent to the carbon bearing the leaving group. In the case of this compound, there are no protons on the oxygen atom, and abstraction of a proton from the adjacent methyl group on the benzene (B151609) ring is not a facile process under typical elimination conditions.

An E1 elimination mechanism, which proceeds through a carbocation intermediate, could theoretically compete with the Sₙ1 reaction. However, the formation of a highly unstable formaldehyde (B43269) derivative as a product makes this pathway energetically unfavorable. Therefore, under most conditions, nucleophilic substitution is expected to be the dominant reaction pathway.

Rearrangement Processes

Rearrangement reactions involving the migration of an atom or group within a molecule are not commonly observed for simple alpha-haloethers like this compound under standard nucleophilic substitution or elimination conditions. The structure of the molecule does not lend itself to common rearrangement pathways such as Wagner-Meerwein shifts, as the potential carbocation intermediate is already stabilized by the adjacent oxygen and is unlikely to undergo a less favorable rearrangement. More complex rearrangement processes would likely require specific catalysts or reaction conditions that are not typically employed for transformations of the chloromethoxy group.

Reactions of the Nitro Group

The nitro group is a versatile functional group that profoundly influences the reactivity of the aromatic ring and can undergo various transformations, most notably reduction to an amino group.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction. The resulting amine, 2-(chloromethoxy)-1-methyl-3-aminobenzene, is a valuable intermediate for further synthetic modifications.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profiles. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

For substituted nitrobenzenes, the choice of catalyst and reaction conditions is crucial to ensure selectivity. For instance, in the hydrogenation of nitrobenzene (B124822) derivatives, electron-donating groups like methoxy (B1213986) and methyl at the ortho position have been observed to lead to higher conversion rates. researchgate.net While specific data for this compound is unavailable, it is anticipated that it would undergo catalytic hydrogenation to the corresponding aniline (B41778) under standard conditions. A potential challenge in the hydrogenation of this specific molecule is the presence of the chloromethoxy group, which could be susceptible to hydrogenolysis, leading to the cleavage of the carbon-chlorine or carbon-oxygen bond. The selection of a catalyst with high selectivity for the nitro group reduction would be critical.

Table 1: Catalytic Hydrogenation of Substituted Nitroarenes (Analogous Systems)

| Catalyst | Substrate | Product | Conversion (%) | Reference |

|---|---|---|---|---|

| Ru/CMK-3 | o-methoxynitrobenzene | o-methoxyaniline | 100 | researchgate.net |

| Ru/CMK-3 | 2-methylnitrobenzene | 2-methylaniline | 93.8 | researchgate.net |

| Pd/C | Nitrobenzene | Aniline | High | General Knowledge |

A variety of chemical reducing agents can also be employed for the conversion of nitroarenes to anilines. These methods are often preferred when certain functional groups in the molecule are sensitive to catalytic hydrogenation conditions.

Common chemical reduction strategies include the use of metals in acidic media, such as iron (Fe) in acetic acid or hydrochloric acid, and tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid. These methods are generally robust and tolerate a wide range of functional groups. Another approach involves the use of metal hydrides, although reagents like lithium aluminum hydride (LiAlH₄) can sometimes lead to the formation of azo compounds from aromatic nitro compounds. Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be effective.

For a molecule like this compound, a mild chemical reduction method would be advantageous to avoid side reactions involving the chloromethoxy group. The choice of reductant would need to be carefully considered to ensure the selective reduction of the nitro group.

Table 2: Chemical Reduction of Aromatic Nitro Compounds (General Methods)

| Reagent | Conditions | General Product |

|---|---|---|

| Fe / HCl or Acetic Acid | Heating | Aniline derivative |

| Sn / HCl | Heating | Aniline derivative |

| SnCl₂ / HCl | Heating | Aniline derivative |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | Aniline derivative |

The nitro group is a powerful electron-withdrawing group, which significantly impacts the reactivity of the benzene ring towards both electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution , the nitro group is strongly deactivating and acts as a meta-director. This is due to its strong inductive and resonance electron-withdrawing effects, which reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. In this compound, the existing substituents (methyl and chloromethoxy) are ortho, para-directing. However, the powerful deactivating and meta-directing effect of the nitro group would likely dominate, making further electrophilic substitution on the ring challenging and likely to occur at the position meta to the nitro group (C5).

Conversely, in nucleophilic aromatic substitution (SNAr) , the nitro group is a strong activating group, particularly when it is positioned ortho or para to a good leaving group. The electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction. In the case of this compound, the chloromethoxy group itself contains a potential leaving group (chloride). However, nucleophilic attack at the carbon of the chloromethoxy group is more probable than at the aromatic ring, which lacks a suitable leaving group directly attached to it and where the nitro group is in a meta position to the other substituents.

Reduction Pathways to Amine Derivatives

Reactivity of the Methyl Group

The methyl group attached to the aromatic ring can also undergo a variety of chemical transformations, particularly at the benzylic position.

The benzylic position of the methyl group in this compound is activated towards radical reactions due to the ability of the benzene ring to stabilize the resulting benzylic radical through resonance.

Radical Halogenation: Benzylic C-H bonds can be selectively halogenated under free radical conditions. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction would be expected to convert the methyl group of this compound into a bromomethyl group, yielding 2-(chloromethoxy)-1-(bromomethyl)-3-nitrobenzene. This product would be a versatile intermediate for further nucleophilic substitution reactions at the benzylic position. For a similar compound, 2-(bromomethyl)-1-methyl-3-nitrobenzene, the bromomethyl group is noted to be a good electrophile for nucleophilic substitution.

Oxidation to Carboxylic Acid: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. The presence of the electron-withdrawing nitro group can facilitate this oxidation. Common reagents for the oxidation of benzylic methyl groups include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and nitric acid. For example, o- and p-nitrotoluenes can be oxidized to their corresponding carboxylic acids with electro-generated superoxide (B77818) ions. The oxidation of this compound would yield 2-(chloromethoxy)-3-nitrobenzoic acid. Care would need to be taken to select an oxidizing agent that does not react with the chloromethoxy group.

Table 3: Benzylic Functionalization of Nitrotoluene Analogs

| Reaction | Substrate | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Radical Bromination | Toluene | NBS, initiator | Benzyl bromide | General Knowledge |

| Oxidation | o-Nitrotoluene | Electro-generated O₂⁻ | o-Nitrobenzoic acid |

In-depth Analysis of this compound Remains Elusive in Scientific Literature

A thorough investigation into the chemical behavior of this compound has revealed a significant gap in publicly available scientific literature. Despite extensive searches of chemical databases and scholarly articles, detailed research findings on the reactivity and mechanistic investigations of this specific compound, particularly concerning its chemo-selectivity, are not available.

The intricate interplay of electronic and steric factors is fundamental to understanding the reaction outcomes in multi-functionalized aromatic systems. In principle, the reactivity of this compound would be governed by the combined influence of its three distinct substituents: the chloromethoxy group (-OCH₂Cl), the methyl group (-CH₃), and the nitro group (-NO₂).

The chloromethoxy group is a reactive functional group, known to participate in nucleophilic substitution reactions where the chloride is displaced. It is also an ortho-, para-director in electrophilic aromatic substitution due to the electron-donating resonance effect of the oxygen atom, although this is tempered by the inductive electron-withdrawing effect of both the oxygen and the chlorine.

The methyl group is a classical activating group and an ortho-, para-director in electrophilic aromatic substitution reactions due to its electron-donating inductive and hyperconjugation effects.

Conversely, the nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution because of its powerful electron-withdrawing resonance and inductive effects.

The chemo-selectivity of this compound in any given reaction would depend on which of these functional groups preferentially reacts. For instance, in a nucleophilic substitution, the chloromethoxy group would be the likely site of attack. In an electrophilic aromatic substitution, the directing effects of the existing substituents would compete, and the strong deactivating nature of the nitro group would significantly reduce the reactivity of the aromatic ring.

Steric hindrance arising from the adjacent positioning of the substituents would also play a crucial role in determining the regioselectivity of any reaction. The groups ortho to the methyl group (the chloromethoxy and nitro groups) would sterically hinder attack at those positions.

However, without specific experimental data or computational studies for this compound, any detailed discussion on the electronic and steric factors governing its reaction outcomes would be purely speculative. The scientific community has yet to publish research that would provide the specific data needed for a thorough analysis as requested.

Spectroscopic Characterization and Structural Elucidation of 2 Chloromethoxy 1 Methyl 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-(chloromethoxy)-1-methyl-3-nitrobenzene is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the methylene (B1212753) protons of the chloromethoxy group. The electron-withdrawing nature of the nitro group and the oxygen atom, along with the anisotropic effects of the benzene (B151609) ring, significantly influence the chemical shifts of the protons.

The three aromatic protons are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific substitution pattern will result in a complex splitting pattern, likely a series of doublets and triplets, reflecting the coupling between adjacent protons.

The methylene protons of the chloromethoxy group (-O-CH₂-Cl) are expected to resonate as a sharp singlet further downfield than typical ethers, likely in the range of δ 5.5 - 6.0 ppm. This significant deshielding is attributed to the combined electron-withdrawing effects of the adjacent oxygen and chlorine atoms.

The protons of the methyl group (-CH₃) attached to the benzene ring are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.3 - 2.6 ppm. The exact chemical shift will be influenced by the electronic effects of the adjacent nitro and chloromethoxy groups.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.2 - 7.8 | Multiplet | 3H |

| -O-CH₂-Cl | 5.7 - 5.9 | Singlet | 2H |

| Ar-CH₃ | 2.4 - 2.6 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound will be influenced by the hybridization and the electronic environment.

The aromatic carbons are expected to resonate in the region of δ 120 - 155 ppm. The carbon atom attached to the nitro group (C-NO₂) and the carbon atom attached to the chloromethoxy group (C-O) will be significantly deshielded and appear at the lower end of this range. The carbon bearing the methyl group (C-CH₃) will also be distinguishable.

The carbon of the methylene group in the chloromethoxy moiety (-O-CH₂-Cl) is anticipated to have a chemical shift in the range of δ 70 - 80 ppm due to the deshielding effects of the attached oxygen and chlorine atoms.

The methyl carbon (Ar-CH₃) is expected to appear in the upfield region of the spectrum, typically between δ 15 - 25 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 150 - 155 |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-H | 120 - 135 |

| Aromatic C-CH₃ | 130 - 135 |

| -O-CH₂-Cl | 75 - 85 |

| Ar-CH₃ | 18 - 25 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached. This would definitively link the signals of the aromatic protons to their corresponding carbons, as well as the methylene protons to the methylene carbon and the methyl protons to the methyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to the various functional groups.

The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The aromatic C-H stretching vibrations will be observed as a series of weak to medium bands above 3000 cm⁻¹. The C-H stretching of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.

The C-O-C stretching vibration of the ether linkage is expected to produce a strong band in the region of 1200-1250 cm⁻¹ (asymmetric stretch) and a weaker band around 1000-1050 cm⁻¹ (symmetric stretch). The C-Cl stretching vibration of the chloromethyl group would likely be observed in the fingerprint region, typically between 600-800 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

Predicted FT-IR Data for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| NO₂ Symmetric Stretch | 1340 - 1380 | Strong |

| C-O-C Asymmetric Stretch | 1200 - 1250 | Strong |

| C-O-C Symmetric Stretch | 1000 - 1050 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations.

The symmetric stretching vibration of the nitro group is expected to be a very strong and characteristic band in the Raman spectrum, appearing around 1340-1380 cm⁻¹. The aromatic ring vibrations, particularly the ring breathing modes, will also give rise to strong signals. The C-H stretching vibrations, while present, are typically weaker in Raman spectra compared to FT-IR. The C-Cl stretch is also expected to be observable.

Predicted Raman Data for this compound:

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1380 | Very Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. However, a thorough search of scientific databases and literature indicates that mass spectrometry data for this compound has not been publicly reported.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides highly accurate mass measurements, which are instrumental in confirming the elemental composition of a molecule. For this compound, with a chemical formula of C₈H₈ClNO₃, the theoretical exact mass can be calculated. However, no experimental HRMS data has been found in the reviewed literature to empirically confirm this molecular formula.

Fragmentation Pattern Analysis

The analysis of fragmentation patterns in mass spectrometry offers valuable insights into the structural motifs of a molecule. For nitroaromatic compounds, characteristic fragmentation pathways often involve the loss of the nitro group (NO₂) or related fragments. The presence of a chloromethoxy group would be expected to introduce additional specific fragmentation patterns, such as the loss of a chloromethoxy radical or related neutral species. Despite the predictability of such patterns based on general principles of mass spectrometry, no specific experimental studies detailing the fragmentation of this compound have been published.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. The search for crystallographic data for this compound did not yield any results.

Single Crystal X-ray Crystallography for Absolute Structure Determination

Single crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's absolute structure. This technique would provide precise coordinates for each atom in the crystal lattice of this compound. At present, no such crystallographic study has been deposited in crystallographic databases or published in scientific journals.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without a crystal structure, a definitive analysis of the bond lengths, bond angles, and torsion angles for this compound is not possible. While theoretical calculations could provide estimations of these parameters, no published computational or experimental studies are available. For comparison, related structures such as 1-chloro-2-methyl-4-nitrobenzene have been studied, revealing details like the near planarity of the nitro group with the benzene ring. researchgate.netmdpi.com However, these findings cannot be directly extrapolated to the title compound due to differences in substituent positions and types.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. rsc.org The nature of these interactions is crucial for understanding the physical properties of a solid. In the absence of X-ray diffraction data for this compound, a description of its crystal packing and intermolecular interactions remains speculative. Studies on other nitrobenzene (B124822) derivatives have highlighted the role of C-H···O interactions and π-π stacking in stabilizing the crystal lattice. rsc.orgmdpi.com

Following a comprehensive search for scientific literature, it has been determined that there are no specific computational and theoretical investigation records available for the chemical compound "this compound."

Detailed searches for Density Functional Theory (DFT) studies, including geometry optimization, electronic structure analysis, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping, yielded no results for this specific molecule. Similarly, inquiries into ab initio method-based investigations for "this compound" did not return any relevant scholarly articles or data.

While computational studies have been conducted on structurally related compounds, such as other nitrobenzene derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of that data. Therefore, due to the absence of published research on this specific compound, it is not possible to provide an article that adheres to the requested scientific and structural specifications.

Computational and Theoretical Investigations of 2 Chloromethoxy 1 Methyl 3 Nitrobenzene

Prediction and Correlation of Spectroscopic Data

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

No published studies containing theoretical calculations or predictions of ¹H and ¹³C NMR chemical shifts for 2-(Chloromethoxy)-1-methyl-3-nitrobenzene were found.

Calculated Vibrational Frequencies and Potential Energy Distributions

There are no available research articles detailing the calculated vibrational frequencies or potential energy distribution (PED) analysis for this compound.

Conformational Analysis and Potential Energy Surface Exploration

Identification of Stable Conformers

Specific conformational analysis and the identification of stable conformers for this compound through potential energy surface exploration have not been reported in the scientific literature.

Advanced Theoretical Studies

Anisotropic Displacement Parameters (ADPs) from First Principles

No first-principles calculations of anisotropic displacement parameters (ADPs) for this compound have been documented in the searched scientific databases.

Phonon Calculations

No specific studies detailing the phonon calculations for this compound were found in the available scientific literature. Such calculations would typically involve the analysis of lattice dynamics and vibrational modes of the crystalline form of the compound. This analysis is fundamental in understanding the thermal properties, stability, and phase transitions of the material. The absence of these studies indicates that the solid-state vibrational properties of this compound have not been computationally investigated or reported.

Reactivity Descriptors and Reaction Pathway Modeling

A search for studies on reactivity descriptors and reaction pathway modeling for this compound did not yield any specific results. Research in this area would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to calculate descriptors like HOMO-LUMO energy gaps, chemical potential, hardness, and electrophilicity index. These descriptors provide insight into the kinetic and thermodynamic stability of the molecule and predict its behavior in chemical reactions. Furthermore, reaction pathway modeling would elucidate the mechanisms of its potential chemical transformations. The lack of such studies suggests that the reactivity and potential synthetic pathways involving this specific molecule have not been a subject of theoretical investigation.

Non-Linear Optical (NLO) Property Investigations

There are no available research articles or data compilations detailing the non-linear optical (NLO) properties of this compound. Investigations into NLO properties typically involve computational assessments of molecular polarizability and hyperpolarizability to predict a material's potential for applications in optoelectronics and photonics. These studies often employ quantum chemical calculations to determine the response of a molecule to an external electric field. The absence of such data suggests that the NLO characteristics of this compound have not yet been explored.

Applications in Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. sigmaaldrich.com The strategic placement of three different reactive sites on the 2-(Chloromethoxy)-1-methyl-3-nitrobenzene scaffold makes it a prime example of such a versatile intermediate.

Building Block for Complex Organic Molecules

The utility of this compound as a synthetic precursor stems from the distinct chemical properties of its functional groups. The chloromethoxy group (-OCH₂Cl) is particularly reactive; the chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide array of other functional groups (e.g., alcohols, ethers, amines, nitriles) by reaction with appropriate nucleophiles.

Furthermore, the nitro group (-NO₂) is a well-established precursor to an amino group (-NH₂) via reduction. This transformation is fundamental in the synthesis of many pharmaceuticals, dyes, and other nitrogen-containing compounds. The methyl group (-CH₃), while less reactive, can undergo oxidation to form a carboxylic acid or halogenation under radical conditions, offering yet another pathway for molecular elaboration. The combination of these functionalities allows for a stepwise and controlled synthesis of highly substituted, complex target molecules. For instance, related chloronitrotoluene isomers serve as common intermediates in the synthesis of industrial chemicals and pharmaceuticals, such as the bronchodilatory compound vasicine. researchgate.net

Precursor for Advanced Functional Materials

The structural features of this compound also make it a potential precursor for the development of advanced functional materials. The chloromethoxy group can be used to graft the molecule onto polymer backbones or surfaces, a common strategy for creating functionalized materials. For example, chloromethylation is a widely used technique to introduce reactive sites onto polystyrene resins, which are then used for applications like ion-exchange or as solid-phase supports in catalysis.

Facilitating Structure-Reactivity Relationship Studies

The arrangement of substituents on this compound provides an excellent platform for studying how different electronic and steric factors influence the course of chemical reactions on an aromatic ring.

Probing Electronic and Steric Effects of Substituents

Each substituent on the benzene (B151609) ring exerts both an electronic effect (inductive and/or resonance) and a steric effect (related to its size). These effects determine the reactivity of the ring towards further substitution and the orientation of incoming reagents.

Nitro Group (-NO₂): This is a strong deactivating group, meaning it withdraws electron density from the benzene ring, making it less reactive towards electrophilic aromatic substitution. msu.edu It directs incoming electrophiles primarily to the meta position. ijrti.orgchemguide.co.uk

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring, making it more reactive. It directs incoming electrophiles to the ortho and para positions. chemguide.co.ukstackexchange.com

Chloromethoxy Group (-OCH₂Cl): This group has a more complex influence. The oxygen atom can donate electron density to the ring via resonance (an activating effect), while the electronegativity of both the oxygen and chlorine atoms leads to an inductive electron withdrawal (a deactivating effect). libretexts.org Generally, alkoxy groups are considered activating and ortho, para-directing.

The steric bulk of these adjacent groups also plays a critical role. The positions ortho to the methyl and chloromethoxy groups are sterically hindered, which can disfavor substitution at those sites. youtube.com In the closely related compound 1-chloro-2-methyl-3-nitrobenzene, steric interactions between the adjacent chloro, methyl, and nitro groups have been observed to cause compression of bond angles and twisting of the nitro group out of the plane of the benzene ring. researchgate.net A similar effect would be expected in this compound, influencing its reactivity and conformation.

| Substituent | Electronic Effect (Type) | Reactivity Effect | Directing Position(s) | Steric Hindrance |

|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (Inductive & Resonance) | Deactivating | Meta | Moderate |

| -CH₃ (Methyl) | Electron-Donating (Inductive & Hyperconjugation) | Activating | Ortho, Para | Low |

| -OCH₂Cl (Chloromethoxy) | Electron-Donating (Resonance) & Electron-Withdrawing (Inductive) | Net Activating (typically) | Ortho, Para | Moderate |

Understanding Reaction Mechanisms in Substituted Aromatics

This compound is an ideal substrate for studying the mechanisms of electrophilic aromatic substitution. msu.edu The reaction outcome is determined by the competition between the directing effects of the existing substituents. The activating methyl and chloromethoxy groups direct incoming electrophiles to the positions ortho and para to themselves, while the deactivating nitro group directs to the meta position.

Given the substitution pattern (1-methyl, 2-chloromethoxy, 3-nitro), the positions on the ring are influenced as follows:

Position 4: Para to the methyl group (favored), meta to the chloromethoxy group (disfavored), and ortho to the nitro group (disfavored).

Position 5: Meta to the methyl group (disfavored), para to the chloromethoxy group (favored), and meta to the nitro group (favored).

Position 6: Ortho to the methyl group (favored, but sterically hindered), meta to the chloromethoxy group (disfavored), and para to the nitro group (disfavored).

By analyzing the product distribution of reactions performed on this substrate, chemists can gain quantitative insights into the relative power of these competing effects and refine models that predict reaction outcomes in complex aromatic systems. nih.gov

Contribution to New Synthetic Methodologies

The development of new synthetic methodologies often relies on the availability of unique substrates to test the scope and limitations of a new reaction. mdpi.com this compound, with its distinct reactive sites, can serve this purpose. For example, its structure is well-suited for exploring regioselective cross-coupling reactions, where a catalyst is designed to activate a specific C-H or C-X bond in the presence of others. Methodologies for visible-light-mediated reactions or metal-free chlorinations could be tested on this molecule to evaluate functional group tolerance and selectivity. mdpi.com The presence of the reactive chloromethoxy group also allows for its use in developing novel chloromethylation or alkoxymethylation procedures, which are important reactions for introducing key functional groups in organic synthesis. acs.orgresearchgate.net

Development of Novel Catalytic Transformations

There is currently no available research demonstrating the use of this compound in the development of novel catalytic transformations. The scientific community has not published studies where this compound serves as a substrate, catalyst, or precursor to a catalyst for new synthetic methodologies.

Exploration of Green Chemistry Pathways

Similarly, the exploration of green chemistry pathways involving this compound is not documented in the current body of scientific literature. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. While the synthesis of related compounds, such as those involving chloromethylation and nitration, often raises green chemistry concerns due to the use of hazardous reagents and the generation of waste, there are no specific studies that address these issues in the context of this compound or propose greener synthetic routes or applications for it.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.